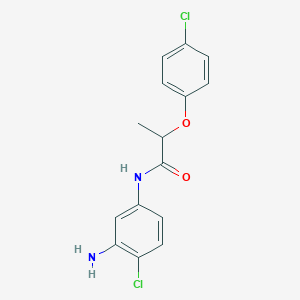![molecular formula C17H19FN2O4 B1390972 5-[4-(6-フルオロ-1,2-ベンゾイソキサゾール-3-イル)ピペリジン-1-イル]-5-オキソペンタン酸 CAS No. 1189749-34-5](/img/structure/B1390972.png)
5-[4-(6-フルオロ-1,2-ベンゾイソキサゾール-3-イル)ピペリジン-1-イル]-5-オキソペンタン酸
説明
5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid is a useful research compound. Its molecular formula is C17H19FN2O4 and its molecular weight is 334.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗精神病薬合成
ベンゾイソキサゾールとピペリジン構造を持つ化合物は、統合失調症の治療のための非定型抗精神病薬であるリスペリドン、パリペリドン、イロペリドンなどの合成に関与しています .
抗菌剤
ベンゾイソキサゾール誘導体は、抗菌薬開発のための分子足場として有望であることが示されています .
抗うつ薬開発
抗癌研究
これらの化合物は、その抗癌特性についても調査されています .
分子合成
関連する化合物は、治療用途に使用されるさまざまな分子構造の合成に役割を果たしています .
治療の可能性
イミダゾール含有化合物の治療の可能性に関する研究が進行中で、これらの化合物は、関心のある化合物と構造的に類似した部分を持っています .
作用機序
Target of Action
It is noted that similar compounds, such as 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, are primarily involved in the synthesis of atypical antipsychotics such as risperidone, paliperidone, and iloperidone for the treatment of schizophrenia .
Mode of Action
It is suggested that similar compounds interact with their targets to exert antipsychotic effects .
Biochemical Pathways
It is known that similar compounds are used in the synthesis of drugs that affect the biochemical pathways involved in schizophrenia .
Result of Action
Similar compounds are known to have antiproliferative effects .
生化学分析
Biochemical Properties
5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for its metabolism. The compound also binds to specific receptors in the central nervous system, such as dopamine and serotonin receptors, influencing neurotransmitter activity. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-receptor complex .
Cellular Effects
The effects of 5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid on cellular processes are profound. It has been shown to modulate cell signaling pathways, particularly those involving cyclic AMP (cAMP) and calcium ions. This modulation affects gene expression and cellular metabolism, leading to altered cell function. For instance, in neuronal cells, the compound can influence synaptic transmission and plasticity, which are critical for learning and memory .
Molecular Mechanism
At the molecular level, 5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid exerts its effects through several mechanisms. It binds to dopamine D2 and serotonin 5-HT2A receptors, acting as an antagonist. This binding inhibits the receptors’ activity, leading to decreased neurotransmitter release and altered neuronal signaling. Additionally, the compound can inhibit certain enzymes, such as monoamine oxidase, which further modulates neurotransmitter levels and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, such as receptor desensitization and altered gene expression profiles .
Dosage Effects in Animal Models
The effects of 5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid vary with dosage in animal models. At low doses, the compound exhibits therapeutic effects, such as improved cognitive function and reduced anxiety-like behavior. At higher doses, it can cause adverse effects, including sedation, motor impairment, and toxicity. These effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid is metabolized primarily in the liver through oxidative and conjugative pathways. Cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, play a crucial role in its metabolism. The compound undergoes hydroxylation and subsequent conjugation with glucuronic acid, facilitating its excretion. These metabolic pathways ensure the compound’s clearance from the body and prevent accumulation .
Transport and Distribution
Within cells and tissues, 5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid is transported and distributed through passive diffusion and active transport mechanisms. It interacts with specific transporters, such as P-glycoprotein, which influence its cellular uptake and efflux. The compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and accumulate in the central nervous system .
Subcellular Localization
The subcellular localization of 5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid is primarily in the cytoplasm and nucleus. It can bind to nuclear receptors and influence gene transcription. Additionally, the compound may undergo post-translational modifications, such as phosphorylation, which can affect its activity and localization within specific cellular compartments .
特性
IUPAC Name |
5-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4/c18-12-4-5-13-14(10-12)24-19-17(13)11-6-8-20(9-7-11)15(21)2-1-3-16(22)23/h4-5,10-11H,1-3,6-9H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIJWPIOKKTCBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine](/img/structure/B1390898.png)
![3-[4-(4-Chlorophenyl)piperazin-1-yl]propanoic acid](/img/structure/B1390900.png)

![2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1390905.png)



